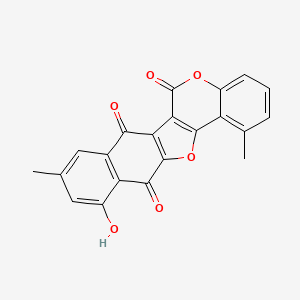
Crassiflorone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Crassiflorone is a natural product found in Diospyros crassiflora with data available.
Wissenschaftliche Forschungsanwendungen
Anti-Parasitic Activity
Crassiflorone derivatives have been studied for their inhibitory effects on Trypanosoma brucei and Trypanosoma cruzi, the causative agents of African sleeping sickness and Chagas disease, respectively. Research indicates that certain synthesized derivatives exhibit significant dual-targeted inhibition of glyceraldehyde-3-phosphate dehydrogenase (TbGAPDH) and trypanothione reductase (TcTR), which are critical enzymes in the metabolic pathways of these parasites.
- Key Findings :
Anti-Mycobacterial Properties
This compound has also been identified as having anti-mycobacterial properties, which could be relevant in the treatment of tuberculosis. The structural features that enable its interaction with mycobacterial targets are currently under investigation, aiming to optimize its therapeutic potential .
Antifungal Activity
Research has shown that extracts from Diospyros crassiflora, including this compound, exhibit antifungal activity against various strains such as Candida and Aspergillus. This broad-spectrum antifungal activity suggests potential applications in treating fungal infections .
Case Study 1: Synthesis and Evaluation of Derivatives
A study synthesized multiple this compound derivatives to evaluate their pharmacological profiles against Trypanosoma species. The results indicated that while some derivatives were effective inhibitors, challenges such as solubility and metabolic stability need to be addressed for clinical application .
Case Study 2: Micropropagation for Conservation
Efforts have been made to micropropagate Diospyros crassiflora to ensure the sustainable supply of this compound. This research demonstrated successful shoot proliferation under controlled conditions, highlighting the importance of conservation in maintaining the availability of this valuable compound .
Comparative Analysis of this compound Derivatives
| Compound | Target Enzyme | % Inhibition at 10 µM | Cytotoxicity in Human Cell Lines |
|---|---|---|---|
| This compound (1) | TbGAPDH | 64% | None observed |
| This compound Derivative 19 | TbGAPDH | 64% | None observed |
| This compound Derivative 18 | TcTR | Not specified | None observed |
| This compound Derivative 21 | TcTR | Not specified | None observed |
Eigenschaften
Molekularformel |
C21H12O6 |
|---|---|
Molekulargewicht |
360.3 g/mol |
IUPAC-Name |
8-hydroxy-6,15-dimethyl-12,20-dioxapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),4(9),5,7,14,16,18-octaene-3,10,21-trione |
InChI |
InChI=1S/C21H12O6/c1-8-6-10-14(11(22)7-8)18(24)20-15(17(10)23)16-19(27-20)13-9(2)4-3-5-12(13)26-21(16)25/h3-7,22H,1-2H3 |
InChI-Schlüssel |
ITBVMLGZYFLEOG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=CC=C1)OC(=O)C3=C2OC4=C3C(=O)C5=C(C4=O)C(=CC(=C5)C)O |
Synonyme |
crassiflorone |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















